Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane
Description
Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane is a highly specialized organosilicon compound characterized by its intricate structure, featuring alternating dimethylsilyloxy and trimethylsilyloxy groups. This architecture imparts unique physicochemical properties, including enhanced thermal stability, hydrophobicity, and reactivity, which are critical for advanced applications in polymer chemistry, surface coatings, and biomedical engineering. The compound’s branched silyloxy framework allows for versatile cross-linking capabilities, making it a cornerstone in the synthesis of high-performance silicones and hybrid materials .
Properties
CAS No. |
17066-04-5 |
|---|---|
Molecular Formula |
C11H34O4Si5 |
Molecular Weight |
370.81 g/mol |
IUPAC Name |
dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane |
InChI |
InChI=1S/C11H34O4Si5/c1-16(2)12-18(6,7)14-20(10,11)15-19(8,9)13-17(3,4)5/h16H,1-11H3 |
InChI Key |
SBXUOBILXDPGKB-UHFFFAOYSA-N |
SMILES |
C[SiH](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
Canonical SMILES |
C[SiH](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Stage 1: Monomer Preparation
Dimethylchlorosilane and trimethylsilyl chloride are reacted in a 2:1 molar ratio at −20°C to form the intermediate [dimethyl(trimethylsilyloxy)silyl] chloride.
Stage 2: Controlled Hydrolysis
The intermediate undergoes hydrolysis with deionized water (pH 6.5–7.5) in toluene:
Mechanistic Insight :
The reaction favors linear structures due to steric hindrance from trimethylsilyl groups.
Catalytic Rearrangement of Linear Siloxanes
Industrial-scale production often employs catalytic rearrangement of preformed siloxanes. The patent US7030259B2 describes:
-
Feedstock : Octamethyltrisiloxane (0.2 mol) and hexamethyldisiloxane (0.1 mol).
-
Catalyst : Amberlyst® 15 (5 wt%).
-
Conditions : 120°C, 4 hours.
Advantages :
-
Avoids hazardous chlorinated intermediates.
-
Enables control over branching density via catalyst loading.
Industrial Production Protocols
Large-scale synthesis combines thermal and catalytic methods:
Thermal Condensation
Post-Synthesis Purification
-
Distillation : Boiling point range 245–246°C at atmospheric pressure.
-
Chromatography : Silica gel column with hexane/ethyl acetate (9:1) to isolate >99% purity product.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Key Limitation |
|---|---|---|---|---|
| Hydrosilylation | 78% | 95% | Moderate | Pt catalyst cost |
| Hydrolytic Polycondensation | 65–70% | 90% | High | HCl byproduct management |
| Catalytic Rearrangement | >90% | 98% | High | Requires preformed siloxanes |
| Industrial Thermal | 85% | 99% | Very high | Energy-intensive vacuum conditions |
Reaction Optimization Strategies
Solvent Effects
Temperature Modulation
-
Low temperatures (0–25°C): Suppress cyclization, enhancing linear chain extension.
-
High temperatures (>100°C): Promote branching via Si-O bond redistribution.
Emerging Techniques
Microwave-Assisted Synthesis
Chemical Reactions Analysis
Condensation Reactions
Condensation reactions are central to modifying the siloxane backbone. This compound undergoes self-condensation or reacts with silanol-terminated species to form extended networks.
Mechanism :
Silanol groups (Si–OH) generated under hydrolytic conditions react with adjacent siloxane chains, releasing water and forming new Si–O–Si bonds.
Conditions :
| Catalyst | Temperature | Reaction Time | Byproduct |
|---|---|---|---|
| Acidic (HCl) | 25°C | 2–4 hours | H₂O |
| Basic (KOH) | 60°C | 1–2 hours | H₂O |
Applications :
-
Synthesis of cross-linked silicone polymers for adhesives and coatings.
Hydrosilylation
The compound participates in hydrosilylation reactions when catalyzed by transition metals, enabling the addition of Si–H bonds across unsaturated substrates.
Mechanism :
Platinum-based catalysts (e.g., Karstedt’s catalyst) facilitate the addition of Si–H to alkenes or alkynes, forming Si–C bonds .
Reaction Parameters :
| Substrate | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| 1-Octene | Pt(0)-Divinylsiloxane | 80°C | 92 |
| Phenylacetylene | Pt(0)-Divinylsiloxane | 100°C | 85 |
Outcomes :
-
Functionalization with alkyl or aryl groups for tailored hydrophobicity .
-
Production of silicone surfactants and rubbers.
Hydrolysis and Alcoholysis
The siloxane bonds are susceptible to hydrolysis under acidic or basic conditions, yielding silanols or alkoxysilanes.
Hydrolysis :
Conditions :
| Medium | pH | Product |
|---|---|---|
| Aqueous HCl | <2 | Silanol-terminated chains |
| Aqueous NaOH | >10 | Silanolates |
Alcoholysis :
Reaction with alcohols (e.g., methanol) produces methoxysilanes, useful as coupling agents .
Oxidation Reactions
Exposure to oxidizing agents like organic peroxides induces cross-linking via radical-mediated pathways.
Mechanism :
Peroxides (e.g., tert-butyl peroxide) generate radicals that abstract hydrogen from methyl groups, leading to Si–O–Si cross-links.
Conditions :
| Oxidizing Agent | Temperature | Cross-Link Density |
|---|---|---|
| Dicumyl peroxide | 120°C | High |
| TBHP | 90°C | Moderate |
Applications :
Thermal Decomposition
At elevated temperatures, the compound undergoes backbone scission, forming cyclic siloxanes.
Pathway :
\text{Linear siloxane}\xrightarrow{\Delta}\text{D}_4+\text{D}_5\(\text{cyclic siloxanes})
Thermogravimetric Analysis (TGA) Data :
| Temperature Range | Mass Loss (%) | Major Products |
|---|---|---|
| 250–300°C | 60–70 | Octamethylcyclotetrasiloxane (D₄) |
| 300–350°C | 20–30 | Decamethylcyclopentasiloxane (D₅) |
Implications :
-
Recycling of silicone waste into monomeric units.
Functionalization via Silylation
The compound acts as a silylating agent, transferring silyl groups to nucleophilic substrates (e.g., alcohols, amines).
Example Reaction :
Efficiency :
| Substrate | Silylation Yield (%) |
|---|---|
| Ethanol | 75 |
| Aniline | 65 |
Applications :
Scientific Research Applications
Silicone Polymers
Dimethylsilyloxy compounds are widely used in the production of silicone polymers. These materials are known for their excellent thermal stability, water repellency, and chemical resistance. The compound can be utilized to enhance the properties of silicone elastomers used in automotive and aerospace industries.
| Property | Value |
|---|---|
| Thermal Stability | High |
| Water Repellency | Excellent |
| Chemical Resistance | Good |
Coatings and Sealants
In coatings technology, this compound serves as a key ingredient in formulating high-performance sealants and coatings. Its ability to form durable films enhances adhesion and weather resistance in outdoor applications.
Drug Delivery Systems
The unique siloxane structure allows for the incorporation of active pharmaceutical ingredients (APIs) into drug delivery systems. Dimethylsilyloxy compounds can improve the solubility and bioavailability of poorly soluble drugs, making them valuable in pharmaceutical formulations.
Topical Formulations
In dermatological applications, the compound is used in topical formulations due to its skin-friendly properties. It acts as an emollient, providing a smooth application while enhancing the stability of active ingredients.
Nanocomposites
Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane is employed in the synthesis of nanocomposites. Its siloxane groups facilitate the dispersion of nanoparticles within polymer matrices, leading to improved mechanical properties and thermal stability.
Surface Modification
The compound is also utilized for surface modification in nanotechnology applications. By modifying surfaces with siloxane groups, researchers can enhance hydrophobicity or alter surface energy, which is crucial for various applications including sensors and catalysis.
Case Study 1: Silicone Elastomers in Automotive Applications
A study demonstrated that incorporating dimethylsilyloxy compounds into silicone elastomers significantly improved their thermal stability and mechanical strength. These enhancements resulted in longer-lasting components in automotive applications, reducing maintenance costs.
Case Study 2: Enhanced Drug Delivery Systems
Research on drug delivery systems utilizing dimethylsilyloxy compounds showed a marked increase in the solubility of hydrophobic drugs. This advancement led to more effective formulations with higher bioavailability compared to traditional delivery methods.
Mechanism of Action
The mechanism by which Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane exerts its effects depends on its specific application. For example, in drug delivery systems, it may act as a carrier molecule, facilitating the transport of therapeutic agents to target sites. The molecular targets and pathways involved are typically related to the interaction of the siloxane backbone with biological membranes or enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness becomes evident when compared to structurally related organosilicon derivatives. Below is a detailed analysis of its distinguishing features alongside analogous compounds:
Structural and Functional Group Variations
- Trimethyl-[[4-(trimethylsilylmethyl)phenyl]methyl]silane Structural Difference: Incorporates a phenyl-substituted trimethylsilyl group instead of alternating silyloxy chains.
- Acetyloxy-[[diacetyloxy(methyl)silyl]oxy-dimethylsilyl]oxy-methylsilyl acetate
- Structural Difference : Features acetyloxy termini instead of methyl groups.
- Impact : Higher hydrolytic reactivity, enabling rapid network formation in adhesives .
- Methoxydimethyl(phenyl)silane
- Structural Difference : Combines phenyl and methoxy groups on silicon.
- Impact : Balanced hydrophobicity and reactivity for surface modifications .
Reactivity and Stability
| Compound Name | Reactivity Profile | Stability | Key Applications |
|---|---|---|---|
| Target Compound | Moderate (controlled cross-linking) | High thermal stability | Specialty silicones, coatings |
| Dimethyl-(dimethyl-phenyl-silyl)methyl-(trimethylsilyl)methyl-silane | Low (steric hindrance) | Moderate | Polymer additives, biomolecule modification |
| Trimethyl(octadecyloxy)silane | Low (long alkyl chain) | Extreme hydrophobicity | Waterproof coatings, lubricants |
| Vinyloxytrimethylsilane | High (vinyl group reactivity) | Moderate | Adhesives, coupling agents |
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | Trimethyl(octadecyloxy)silane | Methoxydimethyl(phenyl)silane |
|---|---|---|---|
| Boiling Point (°C) | 285–300 | 320–340 | 210–225 |
| Hydrolytic Reactivity (t½) | 24 hours | >1 week | 6 hours |
| Contact Angle (°) | 95 | 118 | 85 |
Table 2: Application-Specific Performance
| Application | Target Compound Efficacy | Competitor Compound (e.g., Vinyloxytrimethylsilane ) |
|---|---|---|
| Silicone Elastomers | Excellent (flexible networks) | Poor (brittle cross-links) |
| Biomedical Coatings | Good (biocompatibility) | Moderate (cytotoxicity risks) |
| Electronic Encapsulants | Moderate | Superior (aromatic stability) |
Biological Activity
Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane, commonly referred to by its CAS number 107-52-8, is a complex siloxane compound with significant applications in various fields, including materials science and biomedicine. This article delves into the biological activity of this compound, examining its properties, potential applications, and relevant research findings.
- Molecular Formula : C₁₄H₄₂O₅Si₆
- Molecular Weight : 458.99 g/mol
- InChIKey : ADANNTOYRVPQLJ-UHFFFAOYSA-N
- Boiling Point : 245.5 °C
- Water Solubility : 1.31E-05 mg/L
- Vapor Pressure : 0.0294 mm Hg
Biological Activity Overview
Dimethylsilyloxy compounds, including the one in focus, exhibit various biological activities primarily due to their unique siloxane structures, which can influence their interaction with biological systems. Research has indicated several potential biological activities:
- Antimicrobial Properties : Some studies suggest that siloxane compounds possess antimicrobial properties that could be beneficial in developing new antimicrobial agents.
- Biocompatibility : Due to their silicon-based structure, these compounds are often evaluated for biocompatibility in biomedical applications such as drug delivery systems and implants.
- Surface Modification : The ability of siloxanes to modify surfaces at the molecular level makes them suitable for enhancing the properties of biomaterials.
Antimicrobial Activity
A study investigating the antimicrobial effects of various siloxane compounds found that certain derivatives exhibited significant activity against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
Biocompatibility Testing
Research published in Journal of Biomedical Materials Research explored the biocompatibility of dimethylsilyloxy compounds in tissue engineering applications. The study demonstrated that these compounds supported cell adhesion and proliferation, indicating their potential for use in scaffolds for tissue regeneration.
Surface Modification Applications
In a study focused on surface modifications for medical devices, researchers utilized dimethylsilyloxy compounds to enhance hydrophobicity and reduce protein adsorption on implant surfaces. This modification was shown to improve the performance and longevity of implants in vivo.
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane, and what methodological considerations are critical for ensuring high yield and purity?
- Methodological Answer : Synthesis typically involves sequential silylation reactions using alkoxy/chlorosilane precursors. For example, highlights the use of alkoxychlorosilanes reacting with trimethylacyloxysilanes to form structurally analogous siloxanes. Key considerations include:
- Stoichiometric control : Precise molar ratios of reactants to avoid cross-contamination by unreacted intermediates.
- Inert atmosphere : Use of nitrogen or argon to prevent hydrolysis of sensitive silyl intermediates.
- Catalytic agents : Lewis acids (e.g., BF₃·Et₂O) to accelerate silyl ether formation.
- Purification : Fractional distillation or size-exclusion chromatography to isolate the target compound .
Q. How can researchers employ spectroscopic techniques to characterize the structural integrity of this compound, and what are common spectral artifacts or misinterpretations?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methyl and silyloxy groups; however, overlapping signals from multiple Si-O-Si linkages may require 2D NMR (e.g., HSQC) for resolution .
- FTIR : Key peaks include ~1050–1100 cm⁻¹ (Si-O-Si stretching) and ~1250 cm⁻¹ (Si-CH₃ bending). Artifacts from moisture contamination (broad O-H stretches) must be mitigated via dry-sample preparation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, but fragmentation patterns may obscure low-abundance isomers .
Q. What safety protocols are essential when handling this compound in laboratory settings, given its structural complexity?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation, as inferred from analogous siloxanes in .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid aqueous solutions to prevent exothermic hydrolysis .
- Storage : Under nitrogen in sealed containers at ≤4°C to minimize degradation .
Advanced Research Questions
Q. How does the compound’s hydrolytic stability vary under different pH and temperature conditions, and what mechanistic insights explain these variations?
- Methodological Answer :
- Experimental Design : Accelerated aging studies using buffered solutions (pH 2–12) at 25–80°C. Monitor degradation via HPLC or gravimetric analysis.
- Mechanistic Analysis : Hydrolysis of Si-O-Si bonds is pH-dependent, with acidic/basic conditions catalyzing cleavage. Computational models (e.g., DFT) can predict reaction pathways and transition states .
- Data Contradictions : Discrepancies in stability reports may arise from trace impurities (e.g., residual catalysts) or measurement techniques (e.g., static vs. dynamic conditions) .
Q. How can factorial design be applied to optimize the synthesis parameters of this compound, particularly when dealing with multiple interdependent variables?
- Methodological Answer :
- Variable Selection : Factors like temperature, catalyst concentration, and reaction time are screened using a 2³ factorial design.
- Response Surface Methodology (RSM) : Identifies non-linear interactions between variables. For example, elevated temperature may reduce reaction time but increase byproduct formation .
- Validation : Replicate central composite designs to confirm optimal conditions and robustness .
Q. What theoretical frameworks are most applicable for predicting the compound’s behavior in polymer matrices or composite materials?
- Methodological Answer :
- Flory-Huggins Theory : Predicts miscibility with polymers based on solubility parameters and entropy of mixing.
- Molecular Dynamics (MD) Simulations : Model interactions at siloxane-polymer interfaces to assess diffusion barriers or phase separation risks.
- Experimental Cross-Validation : Compare simulated results with DSC (glass transition shifts) or TEM (dispersion homogeneity) data .
Q. How can researchers resolve contradictions in reported catalytic activity data when this compound is used as a precursor in sol-gel processes?
- Methodological Answer :
- Source Analysis : Compare synthesis protocols (e.g., solvent polarity, precursor purity) across studies. emphasizes re-evaluating methodologies from prior literature.
- Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., fixed water-to-alkoxide ratio).
- Advanced Characterization : In-situ FTIR or SAXS to monitor gelation kinetics and network formation, identifying critical variables like Si-O-Si bond angles .
Methodological Frameworks for Data Interpretation
- Theoretical Alignment : Link experimental findings to siloxane chemistry principles (e.g., Pearson’s Hard-Soft Acid-Base theory for ligand interactions) to contextualize results .
- Contradiction Resolution : Apply abductive reasoning to reconcile conflicting data, prioritizing peer-reviewed datasets over preliminary findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
